3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
Description
3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile (C₁₄H₈ClF₃N₂S, MW 328.75 g/mol) is a pyridine-based heterocyclic compound featuring a 4-chlorobenzylsulfanyl group at the 3-position and a trifluoromethyl (CF₃) substituent at the 5-position of the pyridine ring. Its CAS registry number is 338396-81-9, and it is cataloged under MDL number MFCD00664073 . Synthetic routes typically involve nucleophilic substitution or condensation reactions, as seen in related compounds (e.g., refluxing in ethanol followed by crystallization) .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2S/c15-11-3-1-9(2-4-11)8-21-13-5-10(14(16,17)18)7-20-12(13)6-19/h1-5,7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNPRQLWVYZFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(N=CC(=C2)C(F)(F)F)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile typically involves the reaction of 4-chlorobenzyl chloride with 5-(trifluoromethyl)-2-pyridinecarbonitrile in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the reactants and products .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty materials
Mechanism of Action
The mechanism of action of 3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorobenzyl group can interact with various enzymes and receptors, modulating their activity. The pyridinecarbonitrile core is crucial for binding to specific molecular targets, influencing pathways involved in cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Core Heterocycle Influence: The pyridine core in the target compound contrasts with pyrimidine (e.g., ) or triazole () analogs. Pyridine derivatives generally exhibit lower melting points compared to pyrimidines due to reduced aromatic stabilization.
Substituent Effects: 4-Chlorobenzylsulfanyl vs. 2-Aminophenylsulfanyl: The 4-Cl-benzyl group increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability, whereas the 2-NH₂ substituent enhances aqueous solubility via hydrogen bonding . Trifluoromethyl Group: The CF₃ group in the target compound and its analogs contributes to electron-withdrawing effects, stabilizing the pyridine ring and resisting oxidative metabolism .
Physicochemical and Crystallographic Comparisons
- Crystal Packing: The target compound’s analog, 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile, forms hydrogen-bonded dimers via N–H⋯N(cyano) interactions, creating a 12-membered synthon . This contrasts with pyridine derivatives, where weaker van der Waals interactions dominate due to reduced hydrogen-bonding capacity.
- Melting Points : Pyrimidine analogs (e.g., 394–396 K ) generally have higher melting points than pyridine derivatives, attributed to stronger intermolecular forces in planar heterocycles.
Biological Activity
3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is a complex organic compound with significant potential in medicinal chemistry and agrochemicals. Its unique structure, featuring a pyridine ring substituted with a trifluoromethyl group and a sulfanyl group linked to a chlorobenzyl moiety, allows for versatile interactions with biological systems. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound can be represented by the following molecular formula:
- Molecular Formula : C16H13ClF3N2S
- CAS Number : 338407-46-8
The structural features of this compound include:
- Pyridine Ring : Provides basic properties and potential for coordination with metal ions.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Sulfanyl Group : Known for its role in various biological activities, including antimicrobial and anticancer effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit diverse biological activities. Below are key findings related to its biological activity:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, similar pyridine derivatives have been evaluated for their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | Pyridine ring, trifluoromethyl | Antimicrobial |
| 4-Chlorobenzylsulfanyl derivatives | Sulfanyl group, various substitutions | Anticancer |
| 5-(Trifluoromethyl)thiazole derivatives | Thiazole instead of pyridine | Insecticidal |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Preliminary data suggest that the compound interacts with specific biological targets, leading to alterations in cellular signaling pathways. For example, it may inhibit key enzymes involved in cancer cell metabolism or modulate gene expression related to cell survival.
Case Studies
- Antimicrobial Evaluation : A study conducted on similar pyridine derivatives indicated that certain structural modifications significantly enhanced their antimicrobial activity against Gram-positive and Gram-negative bacteria. The research highlighted the importance of the trifluoromethyl group in improving efficacy.
- Anticancer Research : In a recent investigation, this compound was tested on breast cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values comparable to established anticancer drugs.
- In Vivo Studies : Animal models have been used to assess the safety and efficacy of this compound. Preliminary results indicate low toxicity levels at therapeutic doses, supporting its potential for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
